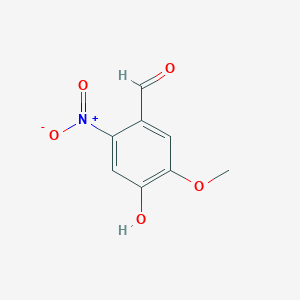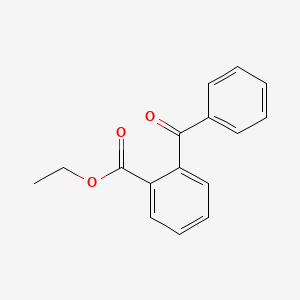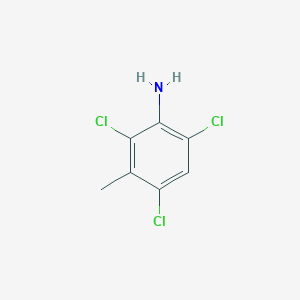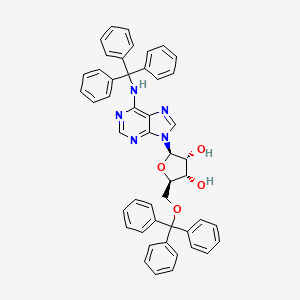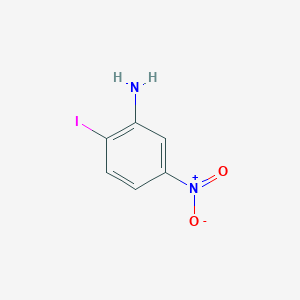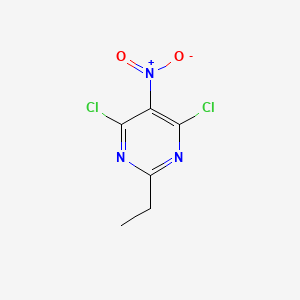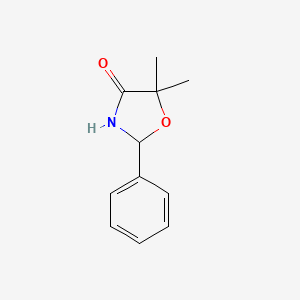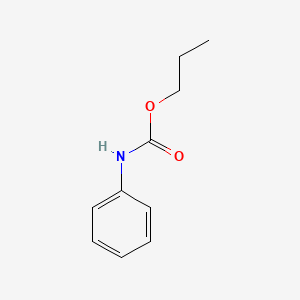
Propyl N-phenylcarbamate
Descripción general
Descripción
Propyl N-phenylcarbamate, also known as Propyl phenylcarbamate, is an organic compound with the molecular formula C10H13NO2 . It is also referred to by other names such as Carbamic acid, N-phenyl-, propyl ester, and Carbanilic acid, propyl ester .
Synthesis Analysis
The synthesis of carbamates like Propyl N-phenylcarbamate has been studied extensively. Dialkyl carbonates (DACs) have found recent application in phosgene-free synthesis of both linear and cyclic carbamates . Different types of catalysts have been investigated for the carbamoylation of aniline via dimethyl carbonate (DMC) in batch .Molecular Structure Analysis
The molecular weight of Propyl N-phenylcarbamate is 179.22 g/mol . The exact mass is 179.094629 g/mol . The InChIKey of the compound is QDZXCXBFZLLQFT-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of Propyl N-phenylcarbamate has been studied in the context of the synthesis of 5-substituted N-aryloxazolidinones using ethyl phenylcarbamate (EPC) with propylene oxide (PO) as reactants . The reaction led to the formation of methyl N-phenylcarbamate 1, as well as, several by-products such as N-methyl aniline 4 and N,N-dimethyl aniline 5 .Physical And Chemical Properties Analysis
Propyl N-phenylcarbamate has a molecular formula of C10H13NO2 . Its average mass is 179.216 Da and its monoisotopic mass is 179.094635 Da .Aplicaciones Científicas De Investigación
Herbicide Development
Several N-phenylcarbamates, including variants like Propyl N-phenylcarbamate, have been extensively studied for their application as herbicides. They are used as selective pre and post-emergent herbicides to control weeds in various agronomic crops. Their effectiveness lies in their ability to control grasses and other unwanted vegetation in agricultural settings. These herbicides work by inhibiting plant growth, with the exact mechanism often involving interference with plant mitosis or other critical developmental processes (Holder & Ryan, 1968), (Cottrell & Heywood, 1965).
Pharmaceutical Applications
Propyl N-phenylcarbamate derivatives have been studied for their potential in pharmaceutical applications. For instance, studies have been conducted on the synthesis of phenylcarbamic acid alkylesters, which includes propyl variants, for their potential beta-antiadrenergic and vasodilatative activities. These activities are particularly relevant in the treatment of cardiovascular conditions like hypertension and ischemic cardiac disease (Goněc, Račanská, & Csöllei, 2008).
Cell Biology Research
Propyl N-phenylcarbamate and its variants have been used in cell biology research to study specific inhibitory effects on mitosis in cell cultures. For example, studies have shown that certain N-phenylcarbamates can specifically inhibit mitosis in cell suspension cultures, which can be valuable in understanding cell division and growth processes (Nurit, de Melo, Ravanel, & Tissut, 1989).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, Propyl N-phenylcarbamate is studied for its role in catalysis and reaction mechanisms. Research has been conducted on the dissociation and reaction of N-phenylcarbamates as crosslinking agents for polymers containing labile hydrogens, which is significant in the development of new polymer materials and chemical synthesis techniques (Sun, Bassett, & Porter, 1984).
Mecanismo De Acción
While the exact mechanism of action of Propyl N-phenylcarbamate is not fully understood, studies on similar compounds suggest that they may disrupt mitosis and cause loss of birefringence of the spindle . An animal hormone, melatonin, has been shown to increase the birefringence of the mitotic spindle in these plant cells and partly nullify the adverse effects of IPC .
Propiedades
IUPAC Name |
propyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZXCXBFZLLQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203884 | |
| Record name | Propyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl N-phenylcarbamate | |
CAS RN |
5532-90-1 | |
| Record name | Propyl N-phenylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl phenylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





